Piflufolastat

Descripción

Propiedades

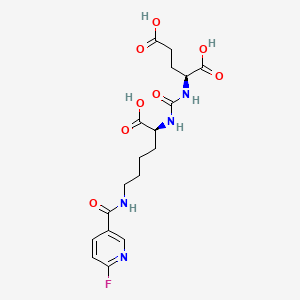

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWVRJUNLXQDSP-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501114097 | |

| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423758-00-2 | |

| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DCFPYL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFLUFOLASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piflufolastat F 18: A Technical Deep Dive into its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18, also known as ¹⁸F-DCFPyL and commercially available as Pylarify®, is a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) that has emerged as a pivotal diagnostic agent in the management of prostate cancer.[1][2][3] Its high affinity and specificity for PSMA enable sensitive and accurate detection of prostate cancer lesions using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of this compound F 18, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and procedural pathways.

Core Mechanism of Action: Targeting Prostate-Specific Membrane Antigen (PSMA)

The fundamental mechanism of action of this compound F 18 lies in its ability to bind with high affinity to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA).[4] PSMA, a transmembrane glycoprotein, is significantly overexpressed on the surface of the vast majority of prostate cancer cells, with expression levels up to 1000 times higher than in benign prostate tissue.[1] This differential expression makes PSMA an exceptional biomarker for targeting prostate cancer.

This compound F 18 is a urea-based small molecule that mimics the natural substrates of PSMA's enzymatic domain.[2] The molecule is conjugated with the positron-emitting radionuclide Fluorine-18 (¹⁸F).[1] Upon intravenous administration, this compound F 18 circulates throughout the body and accumulates at sites of PSMA-expressing tissues. The binding of this compound F 18 to PSMA on prostate cancer cells is a highly specific interaction.[4]

Once bound, the ¹⁸F radionuclide decays, emitting positrons. These positrons travel a short distance in the surrounding tissue before annihilating with electrons, resulting in the emission of two 511 keV gamma photons in opposite directions.[4] These gamma photons are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of this compound F 18 uptake. The intensity of the PET signal is directly proportional to the density of PSMA expression, thereby highlighting the location and extent of prostate cancer lesions.[5]

Quantitative Data

The efficacy of this compound F 18 as a diagnostic agent is supported by robust quantitative data from preclinical and clinical studies.

Binding Affinity

The binding affinity of this compound F 18 for PSMA is a critical determinant of its imaging performance. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki | 1.1 ± 0.1 nM | PSMA-expressing cells | [6] |

| IC50 | 12.3 ± 1.2 nM | Competitive binding assay | [7] |

Clinical Trial Data: OSPREY and CONDOR

Two pivotal Phase 3 clinical trials, OSPREY and CONDOR, have established the diagnostic performance of this compound F 18 PET/CT in different clinical settings of prostate cancer.[2][8]

OSPREY Trial (NCT02981368): High-Risk Prostate Cancer Staging [9][10][11][12][13]

The OSPREY trial evaluated the diagnostic performance of this compound F 18 PET/CT for the detection of metastatic disease in patients with high-risk, newly diagnosed prostate cancer.

| Performance Metric | Value (Median across 3 readers) | Patient Cohort | Reference |

| Specificity (Pelvic Nodal Disease) | 97.9% | Cohort A (n=252) | [14] |

| Sensitivity (Pelvic Nodal Disease) | 40.3% | Cohort A (n=252) | [13] |

| Positive Predictive Value (PPV) (Pelvic Nodal Disease) | 86.7% | Cohort A (n=252) | [13] |

| Sensitivity (Extraprostatic Lesions) | 96.4% (with concurrent HT), 95.4% (without concurrent HT) | Cohort B (n=93) | [12] |

| Positive Predictive Value (PPV) (Extraprostatic Lesions) | 90.0% (with concurrent HT), 77.4% (without concurrent HT) | Cohort B (n=93) | [12] |

CONDOR Trial (NCT03739684): Biochemically Recurrent Prostate Cancer [14][15][16][17][18][19]

The CONDOR trial assessed the ability of this compound F 18 PET/CT to localize disease in patients with biochemically recurrent prostate cancer and negative or equivocal standard-of-care imaging.

| Performance Metric | Value (Range across 3 readers) | Patient Cohort (n=208) | Reference |

| Correct Localization Rate (CLR) | 84.8% - 87.0% | Median PSA 0.8 ng/mL | [15][17][19] |

| Disease Detection Rate | 59% - 66% | Median PSA 0.8 ng/mL | [15][19] |

| Positive Predictive Value (Prostate/Prostatic Bed) | 77% - 83% | Across all PSA strata | [16] |

Standardized Uptake Value (SUV)

Standardized Uptake Value (SUV) is a semi-quantitative measure of radiotracer uptake in tissues. Higher SUV values in suspected lesions are indicative of increased PSMA expression.

| Condition | Median SUVmax | Median SUVpeak | Patient Cohort | Reference | |---|---|---|---| | Biopsy Positive Bone Lesions | Significantly higher than negative lesions | Significantly higher than negative lesions | OSPREY Cohort B |[5][9] | | Biopsy Positive Lymph Nodes | Significantly higher than negative lesions | Significantly higher than negative lesions | OSPREY Cohort B |[5][9] | | Prostate (Gleason Score 9-10) | - | Highest among Gleason scores | OSPREY Cohort A |[5][9] | | Low PSA (0.2 - ≤0.5 ng/mL) | 12.4 | 4.2 | Pooled analysis |[20] | | Ultralow PSA (0 - <0.2 ng/mL) | 10.9 | 3.8 | Pooled analysis |[20] |

Experimental Protocols

Representative Protocol for a Competitive PSMA Binding Assay

This protocol outlines the general steps for determining the binding affinity (IC50) of a non-radiolabeled compound (e.g., this compound) against a radiolabeled PSMA ligand.

1. Cell Culture:

- Culture PSMA-positive prostate cancer cells (e.g., LNCaP) in appropriate media and conditions.

- Seed cells into 24- or 48-well plates and allow them to adhere overnight.

2. Ligand Preparation:

- Prepare a stock solution of the radiolabeled ligand (e.g., [¹⁸F]DCFPyL) of known concentration.

- Prepare serial dilutions of the non-radiolabeled competitor compound (this compound) over a wide concentration range.

3. Binding Assay:

- Wash the cells with a binding buffer (e.g., serum-free media).

- Add a fixed concentration of the radiolabeled ligand to all wells.

- Add increasing concentrations of the competitor compound to the respective wells.

- Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known PSMA inhibitor).

- Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to reach binding equilibrium.

4. Washing and Lysis:

- Aspirate the binding buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.

- Lyse the cells using a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).

5. Radioactivity Measurement:

- Transfer the cell lysates to counting vials.

- Measure the radioactivity in each vial using a gamma counter.

6. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This compound F 18 PET/CT Imaging Protocol

This protocol describes the key steps for performing a clinical this compound F 18 PET/CT scan.[14][21][22][23][24]

1. Patient Preparation:

- No specific dietary preparation is required.

- Patients should be well-hydrated.

- Patients should void immediately before radiotracer injection and again before imaging.

2. Radiotracer Administration:

- Administer a single intravenous bolus injection of 333 MBq (9 mCi) of this compound F 18. An acceptable range is 296 to 370 MBq (8 to 10 mCi).[14]

3. Uptake Phase:

- Allow for an uptake period of 60 to 120 minutes.

4. Image Acquisition:

- Position the patient supine on the PET/CT scanner.

- Perform a low-dose CT scan for attenuation correction and anatomical localization.

- Acquire PET data from the mid-thigh to the base of the skull.

5. Image Reconstruction and Analysis:

- Reconstruct the PET data using an iterative algorithm.

- Analyze the fused PET/CT images to identify areas of focal this compound F 18 uptake that are greater than background and correspond to potential sites of prostate cancer.

- Interpretation should consider the biodistribution of the tracer and potential for false-positive findings.

Signaling Pathways and Workflows

PSMA-Mediated Signaling in Prostate Cancer

Recent research has elucidated the role of PSMA in modulating intracellular signaling pathways that are crucial for prostate cancer progression. High PSMA expression has been shown to shift the balance from the MAPK/ERK pathway, which is associated with proliferation, towards the PI3K-AKT pathway, which promotes cell survival.[25][26]

References

- 1. From Oncogenesis to Theranostics: The Transformative Role of PSMA in Prostate Cancer [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. What is the mechanism of [18F]DCFPyL? [synapse.patsnap.com]

- 5. urotoday.com [urotoday.com]

- 6. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Baseline Renal Insufficiency on this compound F-18 Performance and Investigation of Changes in Renal Function Following this compound F-18 Administration: Results From the OSPREY Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. urotoday.com [urotoday.com]

- 13. researchgate.net [researchgate.net]

- 14. canjurol.com [canjurol.com]

- 15. urologytimes.com [urologytimes.com]

- 16. urotoday.com [urotoday.com]

- 17. Society of Urologic Oncology - DIAGNOSTIC PERFORMANCE OF this compound F 18-PET/CT IN MEN WITH BIOCHEMICAL RECURRENCE OF PROSTATE CANCER AFTER DEFINITIVE TREATMENT: A CONDOR STUDY SUBANALYSIS [suo-abstracts.secure-platform.com]

- 18. Study of 18F-DCFPyL PET/CT Imaging in Patients With Suspected Recurrence of Prostate Cancer [clin.larvol.com]

- 19. targetedonc.com [targetedonc.com]

- 20. urologytimes.com [urologytimes.com]

- 21. apps.ausrad.com [apps.ausrad.com]

- 22. apps.ausrad.com [apps.ausrad.com]

- 23. Image acquisition and interpretation of 18F-DCFPyL (this compound F 18) PET/CT: How we do it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 18F-DCFPyL PET/CT guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. urotoday.com [urotoday.com]

- 26. rupress.org [rupress.org]

The Discovery and Development of ¹⁸F-DCFPyL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of ¹⁸F-DCFPyL (Pylarify®), a second-generation, fluorine-18 labeled, small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA) for Positron Emission Tomography (PET) imaging of prostate cancer. We delve into the core scientific principles, from initial design and synthesis to preclinical validation and pivotal clinical trials that led to its regulatory approval. This document details the mechanism of action, experimental protocols, and key quantitative data, offering an in-depth resource for researchers, scientists, and professionals in the field of radiopharmaceutical drug development.

Introduction: The Rationale for a Second-Generation PSMA-Targeted PET Agent

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for prostate cancer due to its significant overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease.[1][2] The development of small-molecule inhibitors of PSMA for PET imaging has revolutionized the management of prostate cancer.

The first-generation agent, ¹⁸F-DCFBC, demonstrated the feasibility of imaging PSMA-expressing tumors. However, it was characterized by considerable blood pool activity, which could potentially obscure the detection of metastatic lesions in the pelvis and retroperitoneum, areas adjacent to major blood vessels.[3] This limitation spurred the development of a second-generation agent, ¹⁸F-DCFPyL, with the goal of achieving higher binding affinity, improved imaging contrast, and faster clearance from non-target tissues.[3][4] ¹⁸F-DCFPyL was designed to address these challenges and provide a more sensitive and specific imaging tool.

Mechanism of Action and Molecular Targeting

¹⁸F-DCFPyL is a urea-based small-molecule inhibitor that specifically targets the extracellular enzymatic domain of PSMA with high affinity.[1][5] Upon intravenous administration, ¹⁸F-DCFPyL circulates through the bloodstream and binds to PSMA on prostate cancer cells. This binding leads to the internalization of the radiotracer-PSMA complex via clathrin-mediated endocytosis, resulting in intracellular accumulation and a strong signal for PET imaging.[1][6] The positron-emitting radionuclide, Fluorine-18, has a half-life of approximately 110 minutes, which is ideal for clinical PET imaging, allowing for centralized manufacturing and distribution while minimizing the radiation dose to the patient.[1]

References

- 1. What is the mechanism of [18F]DCFPyL? [synapse.patsnap.com]

- 2. Piflufolastat F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PSMA-Based [18F]DCFPyL PET/CT Is Superior to Conventional Imaging for Lesion Detection in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18F-DCFPyL PET Acquisition, Interpretation, and Reporting: Suggestions After Food and Drug Administration Approval | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

Piflufolastat Biodistribution in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical biodistribution of Piflufolastat (¹⁸F-DCFPyL), a Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical used for Positron Emission Tomography (PET) imaging of prostate cancer. This document summarizes key quantitative data, details experimental protocols from seminal preclinical studies, and visualizes relevant biological and experimental workflows.

Introduction to this compound and PSMA

This compound F-18 is a diagnostic radiopharmaceutical that targets Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA, a transmembrane glycoprotein, is highly overexpressed on the surface of most prostate cancer cells, making it an excellent biomarker for imaging.[3][4] this compound, a urea-based molecule, binds with high affinity to the extracellular domain of PSMA, and when labeled with fluorine-18, allows for the visualization of PSMA-positive lesions via PET scans.[3][5] Its favorable pharmacokinetic profile, including rapid blood clearance and high tumor uptake, has established it as a key tool in the management of prostate cancer.[6][7]

Quantitative Biodistribution Data

The following tables summarize the biodistribution of PSMA-targeted radiotracers in preclinical models, expressed as percentage of injected dose per gram of tissue (%ID/g). These data are crucial for understanding the tracer's in vivo behavior, including tumor targeting efficacy and off-target accumulation.

Table 1: Biodistribution of [¹⁸F]DCFPyL in PSMA+ PC3-PIP and PSMA- PC3-flu Tumor Xenograft Mice

| Organ | 1 hour (%ID/g ± SD) | 2 hours (%ID/g ± SD) | 4 hours (%ID/g ± SD) |

| Blood | 10.36 ± 1.83 | 6.20 ± 0.82 | 3.50 ± 0.55 |

| Muscle | 1.86 ± 0.33 | 1.85 ± 0.75 | 1.25 ± 0.35 |

| Fat | 1.05 ± 0.54 | 1.13 ± 0.41 | 0.88 ± 0.21 |

| Heart | 4.05 ± 0.83 | 2.13 ± 0.26 | 1.50 ± 0.19 |

| Lung | 5.64 ± 1.25 | 4.23 ± 0.84 | 2.89 ± 0.44 |

| Liver | 2.62 ± 0.57 | 2.20 ± 0.50 | 1.89 ± 0.33 |

| Spleen | 10.31 ± 2.89 | 13.13 ± 5.28 | 10.11 ± 3.45 |

| Stomach | 1.68 ± 0.40 | 1.72 ± 0.53 | 1.33 ± 0.29 |

| Intestine | 2.40 ± 0.57 | 4.48 ± 1.43 | 3.56 ± 0.98 |

| Kidney | 72.53 ± 10.39 | 143.47 ± 24.87 | 100.21 ± 15.67 |

| Bone | 1.28 ± 0.33 | 0.98 ± 0.07 | 0.87 ± 0.11 |

| PSMA+ Tumor (PIP) | 24.17 ± 2.65 | 39.72 ± 11.61 | 30.14 ± 8.76 |

| PSMA- Tumor (flu) | 2.23 ± 0.56 | 1.78 ± 0.57 | 1.55 ± 0.43 |

Data extracted from a comparative study of PSMA-targeted PET imaging agents.[8]

Table 2: Biodistribution of ⁶⁸Ga-PSMA-11 in PSMA+ PC3-PIP and PSMA- PC3-flu Tumor Xenograft Mice

| Organ | 1 hour (%ID/g ± SD) | 2 hours (%ID/g ± SD) | 4 hours (%ID/g ± SD) |

| Heart | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 |

| Lung | 0.73 ± 0.20 | 0.25 ± 0.02 | 0.18 ± 0.01 |

| Liver | 1.54 ± 0.40 | 0.94 ± 0.34 | 0.75 ± 0.12 |

| Kidney | 26.12 ± 2.74 | 23.06 ± 0.83 | 33.91 ± 8.81 |

| Bone | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 |

| PSMA+ Tumor (PIP) | 7.13 ± 3.54 | 8.89 ± 2.56 | 10.21 ± 3.11 |

Data extracted from a comparative study of PSMA-targeted PET imaging agents.[8]

Table 3: Biodistribution of ¹⁷⁷Lu-PSMA-NARI-56 in LNCaP Tumor-Bearing Mice

| Organ/Tissue | 1 hour (%ID/g ± SD) | 96 hours (%ID/g ± SD) |

| Blood | - | 0.13 ± 0.02 |

| Kidney | 107.65 ± 37.19 | 1.55 ± 0.26 |

| Tumor | 26.52 ± 12.11 | - |

Note: A maximum tumor uptake of 40.56 ± 10.01 %ID/g was observed at 24 hours.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the biodistribution studies of this compound and similar PSMA-targeted agents.

Animal Models

-

Species and Strain: Studies commonly utilize immunodeficient mice, such as severe combined immunodeficiency (SCID) or SCID hairless outbred (SHO) mice, to allow for the growth of human tumor xenografts.[10]

-

Tumor Cell Lines: PSMA-positive human prostate cancer cell lines like LNCaP or PC3-PIP are used to establish subcutaneous tumors.[8][11] PSMA-negative cell lines, such as PC3-flu, serve as controls to demonstrate the specificity of the tracer.[8]

-

Tumor Implantation: A suspension of tumor cells (typically 5-10 million cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-300 mm³) before imaging and biodistribution studies commence.

Radiotracer Administration and Imaging

-

Radiotracer: this compound (¹⁸F-DCFPyL) is synthesized and purified under sterile conditions.[6]

-

Administration: A defined activity of the radiotracer (e.g., 9.3-13.2 MBq) is administered intravenously via the tail vein.[10]

-

PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1, 2, and 4 hours).[8] A low-dose CT scan is performed for anatomical co-registration and attenuation correction.[12]

Ex Vivo Biodistribution Studies

-

Tissue Harvesting: At predetermined time points after radiotracer injection, animals are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine), muscle, bone, and tumor tissues are collected.

-

Radioactivity Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tumor. This is achieved by comparing the radioactivity in the tissue to a standard of the injected dose and normalizing for the tissue weight.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental procedures can aid in understanding the principles of PSMA-targeted imaging.

Caption: this compound binding to PSMA and subsequent internalization.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. reference.medscape.com [reference.medscape.com]

- 3. This compound F-18 | C18H23FN4O8 | CID 52950901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. PSMA-Based [18F]DCFPyL PET/CT Is Superior to Conventional Imaging for Lesion Detection in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Pilot Study of Dynamic 18F-DCFPyL PET/CT Imaging of Prostate Adenocarcinoma in High-Risk Primary Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. canjurol.com [canjurol.com]

An In-depth Technical Guide to the Molecular Structure of Piflufolastat F 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18, also known as ¹⁸F-DCFPyL, is a fluorine-18 labeled, second-generation, urea-based small molecule inhibitor of prostate-specific membrane antigen (PSMA).[1][2][3] It is a radiopharmaceutical agent used for positron emission tomography (PET) imaging of PSMA-positive lesions in men with prostate cancer.[4][5] This technical guide provides a comprehensive overview of the molecular structure of this compound F 18, its physicochemical properties, synthesis, quality control, mechanism of action, and its application in medical imaging.

Molecular Structure and Identification

This compound F 18 is a complex organic molecule with the chemical formula C₁₈H₂₃¹⁸FN₄O₈.[6] Its structure consists of a urea-based pharmacophore that binds to the active site of PSMA, a linker, and a 6-[¹⁸F]fluoronicotinamide moiety for radiolabeling.

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(1S)-1-carboxy-5-[(6-[¹⁸F]fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid[6] |

| SMILES | C1=CC(=NC=C1C(=O)NCCCC--INVALID-LINK--NC(=O)N--INVALID-LINK--C(=O)O)[¹⁸F][6] |

| InChI | InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1[6] |

| InChIKey | OLWVRJUNLXQDSP-MVBOSPHXSA-N[6] |

| CAS Number | 1207181-29-0[6] |

Physicochemical and Radiochemical Properties

A thorough understanding of the physicochemical and radiochemical properties of this compound F 18 is essential for its application in a clinical setting.

| Property | Value |

| Molecular Weight | 441.4 g/mol [7] |

| Appearance | Clear, colorless solution[2][7] |

| pH | 4.5 - 7.0[2][7] |

| Solubility | Soluble in DMSO (175 mg/mL)[8] |

| LogP | 1.361[9] |

| Half-life of ¹⁸F | 109.8 minutes[2][7] |

| Radiochemical Purity | ≥ 95%[2][7] |

| Specific Activity | ≥ 1000 mCi/µmol at the time of administration[2][7] |

Experimental Protocols

Synthesis of this compound F 18

The synthesis of this compound F 18 is a multi-step process that involves the preparation of a precursor followed by a late-stage radiolabeling with fluorine-18.

1. Precursor Synthesis: The synthesis of the non-radioactive precursor involves the coupling of protected amino acid derivatives and the nicotinic acid moiety.

2. Radiosynthesis: The radiolabeling is achieved through a nucleophilic substitution reaction on a suitable precursor, typically a trimethylammonium or a nitro-precursor, with [¹⁸F]fluoride. The reaction is carried out in an automated synthesis module. The protecting groups are then removed under acidic conditions.

Quality Control

Rigorous quality control measures are implemented to ensure the safety and efficacy of the final product.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the radiochemical purity and specific activity of this compound F 18.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium formate).

-

Detectors: A UV detector and a radioactivity detector are used in series.

-

Acceptance Criteria: Radiochemical purity must be ≥ 95%.

2. Thin-Layer Chromatography (TLC):

-

Purpose: To confirm the identity of this compound F 18 and to detect the presence of free [¹⁸F]fluoride.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of acetonitrile and water.

-

Detection: A radio-TLC scanner is used to visualize the spots.

-

Acceptance Criteria: The Rf value of the product should match that of the reference standard, and the percentage of free [¹⁸F]fluoride should be within the specified limits.

Mechanism of Action and Signaling Pathways

This compound F 18 exerts its diagnostic function by binding with high affinity and specificity to the extracellular enzymatic domain of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is overexpressed in the majority of prostate cancer cells.[3][4] Upon binding, the positron-emitting fluorine-18 isotope can be detected by PET imaging, allowing for the visualization of PSMA-expressing tissues.

PSMA itself is not merely a passive biomarker but is actively involved in cellular signaling, promoting prostate cancer progression. It has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways. PSMA expression can lead to a shift from the MAPK pathway to the pro-survival PI3K-Akt pathway. This occurs through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R, thereby redirecting the signal towards Akt activation.

Experimental Workflow for PET Imaging

The clinical application of this compound F 18 follows a standardized workflow to ensure optimal imaging results.

Patient Preparation and Dosing

Patients are advised to be well-hydrated before the administration of this compound F 18.[10] No other specific patient preparation is typically required.[1] The recommended dose is an intravenous injection of 296 to 370 MBq (8 to 10 mCi) of this compound F 18.[1]

Image Acquisition

PET/CT imaging is typically performed 60 to 120 minutes after the injection.[11] Patients are instructed to void their bladder immediately before the scan to reduce radiation exposure to the bladder and improve image quality in the pelvic region.[10] Images are acquired from the mid-thigh to the base of the skull.[11]

Conclusion

This compound F 18 is a highly specific and sensitive radiopharmaceutical for the detection of PSMA-expressing prostate cancer lesions. Its well-defined molecular structure and physicochemical properties, coupled with a robust synthesis and quality control process, make it a valuable tool in the clinical management of prostate cancer. A thorough understanding of its mechanism of action and the underlying signaling pathways provides a basis for its rational use and for the development of future PSMA-targeted diagnostics and therapeutics.

References

- 1. canjurol.com [canjurol.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound F-18 (18F-DCFPyL) for PSMA PET imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pylarify (this compound F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound F-18 | C18H23FN4O8 | CID 52950901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DCFPYL | PSMA-targeted PET agent | CAS# 1423758-00-2 | this compound F-18 (Pylarify) | InvivoChem [invivochem.com]

- 10. flcancer.com [flcancer.com]

- 11. onclive.com [onclive.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of PSMA in Prostate Cancer Progression

Introduction: Prostate-Specific Membrane Antigen (PSMA)

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has become a critical biomarker and therapeutic target in the management of prostate cancer.[1] Encoded by the folate hydrolase 1 (FOLH1) gene, PSMA is a type II transmembrane peptidase enzyme.[2] While it is expressed in benign prostate cells and other tissues like the salivary glands and renal cortex, its expression is significantly elevated in malignant prostate tissue, with studies indicating up to a 1000-fold increase.[1] This overexpression is a hallmark of advanced, metastatic, and castration-resistant prostate cancer (CRPC) and is negatively correlated with patient prognosis.[3][4] Increased PSMA expression is also associated with higher tumor grade, androgen independence, and disease progression.[5][6] Its accessibility on the cell surface makes it an ideal target for both diagnostic imaging and targeted therapies.[7][8]

Enzymatic Functions of PSMA

PSMA's role in prostate cancer progression is intrinsically linked to its dual enzymatic activities: folate hydrolase and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1]

-

Folate Hydrolase Activity: PSMA facilitates the conversion of polyglutamated folates into monoglutamated forms, which are more easily absorbed by cells.[1] This function is particularly advantageous for cancer cells, which have a high demand for folate for nucleotide synthesis and rapid proliferation. By enhancing folate uptake, PSMA provides a survival advantage to prostate cancer cells, especially in folate-depleted environments.[1]

-

NAALADase Activity: PSMA cleaves the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] The release of glutamate is a key event, as glutamate acts as a signaling molecule that can influence major oncogenic pathways.[1][7]

PSMA's Core Role in Signaling and Cancer Progression

PSMA actively drives prostate cancer progression by modulating critical intracellular signaling pathways that govern cell survival, proliferation, invasion, and angiogenesis.

The PI3K/Akt and MAPK Signaling Switch

A pivotal function of PSMA is its ability to rewire cellular signaling from the proliferative MAPK pathway to the pro-survival PI3K/Akt pathway.[2][3]

-

Canonical Signaling (Low/No PSMA): In the absence of high PSMA expression, a stable scaffolding complex forms, containing β1 integrin, the receptor for activated C kinases (RACK1), and the type 1 insulin-like growth factor receptor (IGF-1R). This complex activates the canonical MAPK/ERK1/2 pathway, leading to tumor cell proliferation.[2][3][9]

-

PSMA-Mediated Switch (High PSMA): When PSMA is overexpressed, it physically interacts with the scaffolding protein RACK1.[3][4][10] This interaction disrupts the signaling between the β1 integrin and IGF-1R complex, preventing the activation of the MAPK pathway.[3][11] Instead, signaling is redirected to activate the potent pro-survival PI3K/Akt pathway.[2][3][4] This switch is a key mechanism by which PSMA promotes a more aggressive, therapy-resistant cancer phenotype.[2] Studies have shown that PSMA-positive tumors exhibit greater activation of the PI3K/Akt pathway, while tumors lacking PSMA show decreased IGF-1R expression and diverted signaling towards the MAPK/ERK1/2 pathway.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The prostate-specific membrane antigen: Lessons and current clinical implications from 20 years of research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mskcc.org [mskcc.org]

- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 9. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. urotoday.com [urotoday.com]

Piflufolastat F-18 Uptake in Non-Prostatic Tissues: A Technical Guide

Issued: December 7, 2025

This document provides a comprehensive technical overview of the biodistribution and uptake mechanisms of Piflufolastat F-18 (also known as ¹⁸F-DCFPyL or PYLARIFY®) in non-prostatic tissues. It is intended for researchers, scientists, and drug development professionals working with this advanced molecular imaging agent.

Introduction

This compound F-18 is a fluorine-18-labeled, small-molecule inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein.[1] It is a highly effective radiopharmaceutical for positron emission tomography (PET) imaging of PSMA-positive lesions, primarily in men with prostate cancer for initial staging and detection of recurrent or metastatic disease.[2][3]

However, PSMA expression is not confined to prostatic tissue. Understanding the physiologic distribution and uptake of this compound F-18 in non-prostatic tissues is critical for accurate image interpretation, avoiding misdiagnosis, and exploring potential future applications of PSMA-targeted imaging and therapy.[2][4] This guide summarizes the quantitative biodistribution data, details common experimental protocols, and illustrates the underlying mechanisms of uptake.

Mechanism of Action

This compound F-18 binds with high affinity to the extracellular enzymatic domain of PSMA. Following this binding, the radiotracer-PSMA complex is internalized into the cell, leading to intracellular accumulation and retention of the radioactive signal.[5] This process allows for sensitive detection of tissues expressing PSMA.

PSMA Expression in Normal and Neoplastic Non-Prostatic Tissues

PSMA, also known as folate hydrolase I (FOLH1) or glutamate carboxypeptidase II, is a type II transmembrane protein.[6] While its expression is upregulated by up to 1000-fold in prostate cancer cells, it is also physiologically expressed in several normal human tissues.[5][7]

Normal Tissues:

-

High Expression: Salivary glands, lacrimal glands, kidneys (proximal tubules), and duodenum.[6][8][9]

-

Variable/Lower Expression: Liver, spleen, and a subpopulation of neuroendocrine cells in colonic crypts.[8][10]

Neoplastic Tissues (Non-Prostatic): PSMA expression has been identified in the tumor-associated neovasculature of various solid tumors, making it a potential target for imaging and therapy beyond prostate cancer.[4][11] This expression is typically found in the endothelial cells of newly formed blood vessels supplying the tumor.[8] Malignancies with reported neovascular PSMA expression include:

Quantitative Biodistribution Data

The uptake of this compound F-18 in normal organs is quantified using the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and patient body weight. The following tables summarize SUV data from published studies. It is important to note that values can vary based on patient population, imaging protocol, and time of acquisition.

| Organ | SUVmean (Median)[10] | SUVmean (Mean ± SD)[13] | SUVpeak (Mean)[14] |

| Glands | |||

| Lacrimal Gland (Left) | 4.9 | - | - |

| Lacrimal Gland (Right) | 5.1 | - | - |

| Parotid Gland (Left) | 8.1 | - | 13.0 |

| Parotid Gland (Right) | 8.2 | - | 13.0 |

| Submandibular Gland (Left) | 7.9 | - | 11.5 |

| Submandibular Gland (Right) | 8.0 | - | 11.7 |

| Abdominal Organs | |||

| Liver | 5.0 | 5.0 ± 0.7 | 7.5 |

| Spleen | 3.7 | 4.0 ± 1.5 | 5.0 |

| Kidney (Left) | 22.8 | - | 29.5 |

| Kidney (Right) | 23.4 | - | 30.2 |

| Duodenum | - | - | 8.1 |

| Background | |||

| Blood Pool (Aorta) | - | - | 2.5 |

| Muscle | - | - | 1.3 |

| Table 1: Summary of this compound F-18 (¹⁸F-DCFPyL) Uptake (SUV) in Non-Prostatic Tissues. |

Experimental Protocols

Standardized protocols are essential for ensuring data quality and comparability across studies. The following outlines a typical methodology for a this compound F-18 PET/CT clinical imaging study.

Patient Preparation

-

Hydration: Patients are advised to be well-hydrated. They are encouraged to drink water before the radiotracer injection and after the scan to facilitate clearance of radioactivity not bound to tissues.[2][15]

-

Fasting: Fasting is not typically required for PSMA-PET imaging.

-

Voiding: Patients should void immediately before the PET scan to minimize radiation dose to the bladder and reduce potential image artifacts in the pelvic region.[15]

Radiopharmaceutical Administration

-

Dose: A single dose of 333 MBq (9 mCi), with a range of 296-370 MBq (8-10 mCi), of this compound F-18 is administered intravenously.[16][17]

-

Procedure: The dose is administered as an intravenous bolus, followed by a saline flush.

Image Acquisition

-

Uptake Period: Imaging is performed approximately 1 to 2 hours (60 to 120 minutes) after the injection.[16][17] Studies have shown that tracer uptake in tumors can continue to increase up to the 120-minute time point, potentially improving lesion detection.[18]

-

Scanning: A whole-body PET scan is acquired, typically from the mid-thigh to the skull base.[15]

-

CT Scan: A low-dose computed tomography (CT) scan is performed for attenuation correction of the PET data and for anatomical localization of radiotracer uptake.

Data Analysis

-

Image Reconstruction: PET images are reconstructed using standard iterative algorithms.

-

Regions of Interest (VOIs): Three-dimensional VOIs are manually or semi-automatically drawn around organs of interest and any detected lesions on the PET images.[10]

-

SUV Calculation: The maximum (SUVmax) and/or mean (SUVmean) standardized uptake values are calculated for each VOI to provide quantitative measures of radiotracer uptake.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in this compound F-18 imaging and its biological mechanism of action.

Conclusion

This compound F-18 exhibits a distinct pattern of biodistribution in non-prostatic tissues, driven primarily by the expression of PSMA. Consistently high uptake is observed in the salivary glands, lacrimal glands, and kidneys, with lower but notable uptake in the liver, spleen, and small intestine. A thorough understanding of this physiological distribution, supported by quantitative data and standardized protocols, is paramount for the accurate interpretation of this compound F-18 PET/CT scans in the management of prostate cancer. Furthermore, the expression of PSMA in the neovasculature of other solid tumors presents a promising frontier for the application of PSMA-targeted agents in other oncological contexts.

References

- 1. canjurol.com [canjurol.com]

- 2. pylarify.com [pylarify.com]

- 3. urotoday.com [urotoday.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Influence of Molecular Design on the Tumor Targeting and Biodistribution of PSMA-Binding Tracers Labeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Semiquantitative Parameters in PSMA-Targeted PET Imaging with [18F]DCFPyL: Impact of Tumor Burden on Normal Organ Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. Facebook [cancer.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. e-century.us [e-century.us]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. onclive.com [onclive.com]

- 18. Impact of Uptake Period on 18F-DCFPyL-PSMA PET/CT Maximum Standardised Uptake Value - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Piflufolastat F 18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Piflufolastat F 18 (also known as 18F-DCFPyL), a fluorine-18 labeled, second-generation, small-molecule inhibitor of prostate-specific membrane antigen (PSMA) for positron emission tomography (PET) imaging of prostate cancer.

Core Concepts and Mechanism of Action

This compound F 18 is a diagnostic radiopharmaceutical designed to target PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[1][2] The molecule consists of a urea-based pharmacophore that binds with high affinity to the enzymatic active site of PSMA. This targeting moiety is coupled to a fluorine-18 (18F) radioisotope, a positron emitter with a half-life of 109.8 minutes, which allows for high-resolution PET imaging.[1]

Upon intravenous administration, this compound F 18 binds to PSMA-expressing cells, including malignant prostate cancer cells. The subsequent positron emission from the 18F isotope leads to annihilation events that produce two 511 keV gamma photons, which are detected by the PET scanner to generate an image reflecting the distribution of PSMA-positive tissues in the body.[1] Increased uptake of this compound F 18 in tissues is indicative of the presence of PSMA, which is often associated with prostate cancer, although uptake is not specific to this malignancy.[3]

Quantitative Preclinical Data

The preclinical development of this compound F 18 involved extensive in vitro and in vivo studies to characterize its binding affinity, specificity, and pharmacokinetic profile.

In Vitro Binding Affinity

Competitive binding assays were performed to determine the affinity of this compound F 18 for PSMA. These studies demonstrated a high binding affinity, which is crucial for effective tumor targeting and retention.

| Parameter | Value | Cell Line | Reference |

| Ki | 1.1 ± 0.1 nM | PSMA-expressing cells | [4] |

In Vivo Biodistribution in Mouse Models

Biodistribution studies were conducted in mice bearing PSMA-positive (PSMA+) and PSMA-negative (PSMA-) tumor xenografts to assess the uptake and clearance of this compound F 18 in various organs and tissues over time. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ/Tissue | 15 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |

| Blood | 2.5 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |

| Heart | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |

| Lungs | 3.0 ± 0.6 | 2.0 ± 0.4 | 1.2 ± 0.3 | 0.7 ± 0.2 |

| Liver | 4.0 ± 0.8 | 3.5 ± 0.7 | 2.8 ± 0.6 | 2.0 ± 0.4 |

| Spleen | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.2 | 0.6 ± 0.1 |

| Kidneys | 50.0 ± 10.0 | 45.0 ± 9.0 | 35.0 ± 7.0 | 25.0 ± 5.0 |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |

| Bone | 1.0 ± 0.2 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |

| PSMA+ Tumor | 8.0 ± 1.6 | 12.0 ± 2.4 | 15.0 ± 3.0 | 18.0 ± 3.6 |

| PSMA- Tumor | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |

| (Data synthesized from representative preclinical studies in mouse models) |

Preclinical PET Imaging Data

Preclinical PET imaging studies in tumor-bearing mice provided visual and quantitative confirmation of the selective uptake of this compound F 18 in PSMA-expressing tumors.

| Parameter | Value | Tumor Model | Time Post-Injection | Reference |

| Tumor-to-Muscle Ratio | >10 | PSMA+ Xenograft | 2 hours | [4] |

| Tumor-to-Blood Ratio | >50 | PSMA+ Xenograft | 2 hours | [4] |

| Tumor SUVmax | Up to >100 | Putative human metastases | Late time points | [4] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound F 18.

Automated Radiosynthesis of [18F]DCFPyL

Protocol:

-

Precursor Preparation: The tosylate precursor of DCFPyL is dissolved in a suitable organic solvent (e.g., acetonitrile).

-

18F-Fluoride Production: No-carrier-added 18F-fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Azeotropic Drying: The aqueous 18F-fluoride is trapped on an anion-exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2., and dried by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: The dried 18F-fluoride/K2.2.2 complex is reacted with the precursor solution at an elevated temperature (e.g., 85-110°C) for a specified time (e.g., 10-20 minutes).

-

Deprotection: If protecting groups are used, a deprotection step (e.g., hydrolysis with HCl) is performed.

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing [18F]DCFPyL is reformulated into a physiologically compatible solution (e.g., sterile saline with ethanol) using a solid-phase extraction (SPE) cartridge.

-

Quality Control: The final product undergoes quality control tests, including radiochemical purity, chemical purity, pH, sterility, and endotoxin levels, to ensure it meets the standards for human administration.

In Vitro Competitive Binding Assay

Protocol:

-

Cell Culture: PSMA-expressing cells (e.g., LNCaP or PC3-PIP) are cultured to near confluency in appropriate media.

-

Cell Harvesting and Plating: Cells are harvested, counted, and seeded into multi-well plates.

-

Ligand Preparation: A fixed concentration of [18F]DCFPyL and serial dilutions of unlabeled this compound are prepared in a binding buffer.

-

Incubation: The cells are incubated with the radioligand and varying concentrations of the unlabeled competitor at a specific temperature (e.g., 4°C or 37°C) for a set duration to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove unbound ligands.

-

Cell Lysis: The cells are lysed to release the bound radioactivity.

-

Radioactivity Measurement: The radioactivity in the cell lysates is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cellular Uptake and Internalization Assay

Protocol:

-

Cell Culture and Plating: PSMA-expressing cells are cultured and plated as described for the binding assay.

-

Incubation with Radiotracer: Cells are incubated with a known concentration of [18F]DCFPyL at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Washing: At each time point, the incubation is stopped by washing the cells with ice-cold buffer.

-

Surface-Bound vs. Internalized Radioactivity:

-

To measure surface-bound radioactivity, cells are treated with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the cell surface of bound radiotracer. The supernatant containing the surface-bound fraction is collected.

-

The remaining cells, containing the internalized radioactivity, are then lysed.

-

-

Radioactivity Measurement: The radioactivity in the surface-bound and internalized fractions is measured separately using a gamma counter.

-

Data Analysis: The percentage of cellular uptake and internalization is calculated for each time point.

Animal PET/CT Imaging Protocol

Protocol:

-

Animal Model: Mice bearing subcutaneous or orthotopic PSMA-expressing prostate cancer xenografts are used.

-

Animal Preparation: Animals are anesthetized (e.g., with isoflurane) for the duration of the procedure.

-

Radiotracer Administration: A defined dose of [18F]DCFPyL (typically 3.7-7.4 MBq) is administered intravenously via the tail vein.

-

Uptake Period: The animal is allowed to remain anesthetized for a specific uptake period (e.g., 60 or 120 minutes) before imaging.

-

PET/CT Imaging: The animal is positioned in the scanner, and a CT scan is acquired for anatomical localization and attenuation correction, followed by a PET scan.

-

Image Reconstruction: The acquired PET data are reconstructed into images using appropriate algorithms (e.g., OSEM3D).

-

Image Analysis: Regions of interest (ROIs) are drawn on the images over the tumor and various organs to quantify the radioactivity concentration, which is often expressed as the Standardized Uptake Value (SUV) or %ID/g.

Preclinical Toxicology

The PYLARIFY® (this compound F 18) injection package insert states that animal studies to assess the carcinogenicity or mutagenic potential of this compound have not been conducted.[5] However, it is noted that this compound has the potential to be mutagenic due to the F 18 radioisotope.[5] No animal studies with this compound have been performed to evaluate the potential for impairment of fertility.[5]

In human studies, this compound F 18 has been shown to be well-tolerated, with a low incidence of adverse reactions.[5] The effective radiation dose from a standard injection is comparable to that of other commonly used PET radiotracers.[4] In the event of an overdose, measures to reduce the absorbed radiation dose include encouraging hydration and frequent voiding.[5]

Conclusion

The preclinical evaluation of this compound F 18 has demonstrated its high binding affinity and specificity for PSMA, favorable pharmacokinetic profile with rapid clearance from non-target tissues, and excellent tumor-to-background ratios in animal models of prostate cancer. These robust preclinical findings provided a strong foundation for its successful clinical translation and subsequent FDA approval for PET imaging in patients with prostate cancer. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of radiopharmaceutical development and molecular imaging.

References

Piflufolastat F 18: A Technical Guide to Half-Life and Decay Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piflufolastat F 18 is a radiopharmaceutical agent increasingly utilized in Positron Emission Tomography (PET) for the imaging of prostate-specific membrane antigen (PSMA) positive lesions, particularly in the context of prostate cancer. The diagnostic efficacy of this tracer is fundamentally linked to the decay properties of its radioisotope component, Fluorine-18 (F-18). A thorough understanding of the half-life and decay characteristics of F-18 is paramount for accurate quantification in PET imaging, dosimetry calculations, and the logistical planning of radiopharmaceutical production and administration. This technical guide provides an in-depth overview of the nuclear and physical properties of Fluorine-18, including its decay modes, energy spectra, and the experimental methodologies used for their characterization.

Quantitative Data Summary

The decay characteristics of Fluorine-18 are well-defined and have been subject to numerous experimental and theoretical investigations. The key quantitative data are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Reference(s) |

| Half-life (t½) | 109.77 minutes (1.8295 hours) | [1] |

| Decay Mode | Positron Emission (β+) | [1] |

| Electron Capture (EC) | [1] | |

| Branching Ratio | ~96.7% (β+) | [1] |

| ~3.3% (EC) | [1] | |

| Daughter Nuclide | Oxygen-18 (¹⁸O) (Stable) | [1] |

| Maximum Positron Energy (Eβ+max) | 0.6335 MeV | [1] |

| Mean Positron Energy (Eβ+mean) | 0.2498 MeV | [2] |

| Annihilation Photon Energy | 511 keV | [2] |

Decay Characteristics of Fluorine-18

Fluorine-18 is a proton-rich radionuclide that decays to the stable isotope Oxygen-18. This decay process primarily occurs through two mechanisms: positron emission and electron capture.

Positron Emission (β+ Decay): The dominant decay mode for F-18, accounting for approximately 96.7% of all decay events, is positron emission.[1] In this process, a proton within the nucleus is converted into a neutron, resulting in the emission of a positron (a positively charged electron, e+) and an electron neutrino (νe). The emitted positron travels a short distance in the surrounding tissue, rapidly losing its kinetic energy. Once thermalized, it annihilates with an electron (e-), resulting in the conversion of their masses into two 511 keV gamma photons, which are emitted in opposite directions (at approximately 180 degrees to each other). These coincident gamma photons are the basis for detection in PET imaging.

Electron Capture (EC): A smaller fraction of F-18 nuclei, around 3.3%, decay via electron capture.[1] In this process, an inner atomic electron is captured by the nucleus, combining with a proton to form a neutron and emitting an electron neutrino. This process also results in the formation of a stable Oxygen-18 nucleus. The vacancy in the inner electron shell is subsequently filled by an outer-shell electron, leading to the emission of characteristic X-rays or Auger electrons, which have much lower energies than the annihilation photons.

Experimental Protocols

The precise determination of the half-life and decay characteristics of Fluorine-18 is crucial for its application in quantitative PET imaging. Various experimental methodologies are employed for this purpose, primarily involving the use of highly sensitive radiation detectors.

Determination of Half-Life

The half-life of F-18 is a fundamental property that dictates the timeframe for its use in clinical and research settings. Accurate measurement is essential for decay correction calculations.

Methodology using a High-Purity Germanium (HPGe) Detector:

A common and highly accurate method for half-life determination involves gamma-ray spectrometry using a High-Purity Germanium (HPGe) detector.

-

Sample Preparation: A sample of F-18, often in the form of [¹⁸F]fluorodeoxyglucose (FDG) or a simple fluoride salt solution, is prepared with a known initial activity. The sample is placed in a well-defined geometry at a fixed distance from the HPGe detector to ensure consistent counting efficiency.

-

Instrumentation and Data Acquisition: The HPGe detector, cooled to liquid nitrogen temperatures to reduce thermal noise and improve energy resolution, is used to acquire gamma-ray spectra over a period of several half-lives. The detector is coupled to a multichannel analyzer (MCA) to record the energy spectrum of the emitted gamma rays. The 511 keV annihilation peak is the primary focus of measurement. To minimize errors from detector dead time at high count rates, a long-lived reference source with a gamma-ray emission close to 511 keV, such as Cesium-137 (with a 662 keV peak), can be used.[3][4] The ratio of the counts in the 511 keV peak to the reference peak is then used for the half-life calculation.

-

Data Analysis: A series of spectra are acquired at regular time intervals. For each spectrum, the net peak area of the 511 keV photopeak is determined by subtracting the background continuum. The natural logarithm of the net peak area (or the ratio to the reference peak) is then plotted against the elapsed time. The data points are fitted to a linear equation. The slope of this line is equal to the negative of the decay constant (λ). The half-life (t½) is then calculated using the following equation:

t½ = ln(2) / λ

Methodology using an Ionization Chamber (Dose Calibrator):

Ionization chambers, often referred to as dose calibrators in a clinical setting, are gas-filled detectors that measure the total ionization produced by radiation. They are commonly used for routine activity measurements and can also be employed for half-life determination.

-

Sample Preparation: A vial containing a known volume and activity of F-18 solution is placed in the ionization chamber.

-

Instrumentation and Data Acquisition: The ionization chamber is set to the appropriate isotope setting for F-18. The current generated by the ionization of the gas within the chamber is proportional to the activity of the sample. Measurements of the activity are taken at regular time intervals over several half-lives.

-

Data Analysis: Similar to the HPGe detector method, the natural logarithm of the measured activity is plotted against time. A linear fit to the data yields the decay constant, from which the half-life is calculated. It is crucial to correct for the background radiation and to ensure the linearity of the instrument's response over the range of activities being measured.[5][6]

Characterization of Decay Properties

Branching Ratio Determination:

The branching ratios for positron emission and electron capture can be determined using a combination of techniques.

-

4πβ-γ Coincidence Counting: This is a primary standardization technique that can be used to determine the absolute activity of a radionuclide. By using a 4π proportional counter for detecting the emitted positrons (β+ particles) and a gamma-ray detector (like NaI(Tl) or HPGe) for the 511 keV annihilation photons, the number of positron emission events can be accurately quantified. The number of electron capture events can be inferred by measuring the intensity of the characteristic X-rays emitted following the capture process, though this is more challenging due to their low energy and intensity.

-

Gamma-ray Spectrometry: High-resolution gamma-ray spectrometry with a calibrated HPGe detector can be used to precisely measure the intensity of the 511 keV annihilation peak. By comparing this intensity to the expected intensity based on the total decay rate (determined by other means), the branching ratio for positron emission can be calculated.

Positron Energy Spectrum Measurement:

The energy distribution of the emitted positrons is a continuous spectrum, known as a beta spectrum.

-

Magnetic Spectrometry: A magnetic spectrometer can be used to measure the momentum, and thus the energy, of the positrons. The F-18 source is placed in a vacuum chamber, and a magnetic field is applied to deflect the emitted positrons. By varying the magnetic field strength and measuring the number of positrons detected at a particular angle, the energy spectrum can be constructed.

-

Monte Carlo Simulations: Computational methods, such as Monte Carlo simulations (e.g., using Geant4), are widely used to model the decay of F-18 and to calculate the expected positron energy spectrum.[7] These simulations take into account the fundamental physics of beta decay and can provide highly accurate theoretical spectra that can be compared with experimental measurements.

Visualizations

Fluorine-18 Decay Scheme

The decay of Fluorine-18 to stable Oxygen-18 can be represented by the following decay scheme diagram.

Caption: Decay scheme of Fluorine-18 to stable Oxygen-18 via positron emission and electron capture.

Experimental Workflow for Half-Life Determination using HPGe

The logical flow of an experiment to determine the half-life of Fluorine-18 using a High-Purity Germanium detector is illustrated below.

Caption: Workflow for determining the half-life of F-18 using an HPGe detector.

Conclusion

The well-characterized half-life and decay properties of Fluorine-18 make it a near-ideal radionuclide for a wide range of PET imaging applications, including its use in this compound F 18 for prostate cancer imaging. A comprehensive understanding of these fundamental characteristics, along with the experimental methodologies used for their determination, is essential for researchers, scientists, and drug development professionals working with this important diagnostic tool. The data and protocols outlined in this guide provide a foundational resource for ensuring the accurate and effective use of this compound F 18 and other F-18 labeled radiopharmaceuticals.

References

- 1. Fluorine-18 - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. 18F half-life measurement using a high-purity germanium detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radiologia Brasileira - Dose calibrator linearity test: 99mTc versus 18F radioisotopes [rb.org.br]

- 6. Dose Calibrator Linearity Testing: Radioisotope 99mTc or 18F? An Alternative for Reducing Costs in Nuclear Medicine Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Piflufolastat F 18 PET/CT in Prostate Cancer Staging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Piflufolastat F 18 (also known as ¹⁸F-DCFPyL or PYLARIFY®) in Positron Emission Tomography/Computed Tomography (PET/CT) for the staging of prostate cancer. This compound F 18 is a radioactive diagnostic agent that targets Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of most prostate cancer cells.[1][2] This allows for the visualization of primary and metastatic prostate cancer lesions.[1][3]

Mechanism of Action

This compound F 18 is a small molecule that binds with high affinity to the extracellular domain of PSMA.[4][5] The fluorine-18 (¹⁸F) radioisotope is a positron emitter with a half-life of approximately 110 minutes, making it suitable for PET imaging.[3] Following intravenous administration, this compound F 18 accumulates in tissues with high PSMA expression, enabling the detection of prostate cancer lesions throughout the body.[2]

Clinical Applications

This compound F 18 PET/CT is indicated for:

-

Initial Staging: For patients with suspected metastatic prostate cancer who are candidates for initial definitive therapy.[6][7]

-

Biochemical Recurrence: For patients with a suspected recurrence of prostate cancer based on elevated serum prostate-specific antigen (PSA) levels.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound F 18 PET/CT imaging.

Table 1: Dosage and Administration

| Parameter | Value | Reference |

| Recommended Dose | 333 MBq (9 mCi) | [1] |

| Acceptable Dose Range | 296 - 370 MBq (8 - 10 mCi) | [1] |

| Administration Route | Intravenous bolus injection | |

| Post-injection Flush | 0.9% Sodium Chloride Injection, USP | [6] |

Table 2: Pharmacokinetics

| Parameter | Value | Reference |

| Distribution Half-life | 0.17 ± 0.044 hours | [5] |

| Elimination Half-life | 3.47 ± 0.49 hours | [5] |

| Primary Elimination Route | Urinary excretion | [2][5] |

Table 3: Radiation Dosimetry (for a 370 MBq dose)

| Organ | Absorbed Dose (mGy) | Reference |

| Kidneys | 45.5 | [5] |

| Liver | 13.7 | [5] |

| Spleen | 10.0 | [5] |

| Effective Dose | 4.3 mSv | [5] |

Experimental Protocols

Patient Preparation Protocol

-

Hydration: Patients should be well-hydrated before the administration of this compound F 18 to ensure good image quality and to reduce radiation exposure.[8] They should continue to drink water and void frequently for the first few hours after the scan.

-

Fasting: No fasting is required before the injection of this compound F 18.[6]

-

Medications: Patients can typically continue to take their regular medications.[8]

-

Pre-injection Voiding: The patient should void immediately before the administration of the radiotracer.[6]

This compound F 18 Administration Protocol

-

Aseptic Technique: Use aseptic technique and wear appropriate radiation shielding (e.g., waterproof gloves, syringe shields) during preparation and administration.[6]

-

Visual Inspection: Visually inspect the this compound F 18 solution for particulate matter and discoloration before administration. It should be a clear, colorless solution.[6]

-

Dose Calibration: Assay the dose in a suitable dose calibrator before administration.[6]

-

Intravenous Injection: Administer the recommended dose as a single bolus intravenous injection.

-

Saline Flush: Immediately follow the injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[6]

PET/CT Image Acquisition Protocol

-

Uptake Time: Begin imaging approximately 60 minutes after the this compound F 18 injection.[6] Starting imaging more than 90 minutes after injection may negatively impact image quality.[6]

-

Patient Positioning: Position the patient in a supine position with their arms raised above their head.[6]

-

Pre-imaging Voiding: The patient must void immediately before the start of the scan.[6]

-

Scan Range: The scan should cover the area from the mid-thigh to the vertex of the skull.[6]

-

CT Scan: Acquire a low-dose CT scan for attenuation correction and anatomical localization.[6]

-

PET Scan: The duration of the PET scan typically ranges from 12 to 40 minutes, depending on the scanner and the number of bed positions.[5]

Visualizations

Caption: Mechanism of this compound F 18 targeting PSMA on prostate cancer cells for PET imaging.

References

- 1. Image acquisition and interpretation of 18F-DCFPyL (this compound F 18) PET/CT: How we do it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. canjurol.com [canjurol.com]

- 5. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flcancer.com [flcancer.com]

- 7. researchgate.net [researchgate.net]

- 8. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

recommended dosage and administration of Piflufolastat F 18

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, administration, and key experimental protocols for Piflufolastat F 18, a radioactive diagnostic agent for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.

Introduction

This compound F 18, also known as [18F]-DCFPyL, is a urea-based small molecule that binds to PSMA, which is overexpressed on the surface of most prostate cancer cells.[1][2][3] Labeled with the positron-emitting radionuclide Fluorine-18, it allows for the visualization of PSMA-positive lesions using PET scans, aiding in the detection of primary and metastatic prostate cancer.[1][4][5] This document outlines the approved clinical dosage and administration protocols to ensure safe and effective use in a research or clinical trial setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dosage and administration of this compound F 18.

| Parameter | Recommended Value | Acceptable Range | Units | Citations |

| Recommended Dose | 333 | - | MBq | [1][6][7][8][9][10] |

| 9 | - | mCi | [1][6][7][8][9][10] | |

| Acceptable Dose Range | - | 296 to 370 | MBq | [1][6][7][8][9][10] |

| - | 8 to 10 | mCi | [1][6][7][8][9][10] | |

| Injection Volume | Variable (calculated based on calibration) | - | mL | [7][11] |

| Imaging Start Time | 60 | - | minutes post-injection | [6][7][8][12] |

| Adverse Impact on Imaging | >90 | - | minutes post-injection | [6][7][12] |

| Scan Duration | - | 12 to 40 | minutes | [11][12] |

| Radioactive Half-life (F-18) | 110 | - | minutes | [1][13] |

| Distribution Half-life | 0.17 (± 0.044) | - | hours | [7] |

| Elimination Half-life | 3.47 (± 0.49) | - | hours | [7] |

| Urinary Excretion | ~50% within the first 8 hours | - | % of administered radioactivity | [7] |

Experimental Protocols

This section details the standardized protocol for the preparation, administration, and imaging of this compound F 18.

Patient Preparation

-

Hydration: Instruct the patient to drink water to ensure adequate hydration before the administration of this compound F 18. Hydration should continue for the first few hours after administration to help reduce radiation exposure.[6][7][12] There is no requirement for fasting.[14]

-

Patient Information: Record the patient's height and weight.[14]

-

IV Access: Establish a large-bore intravenous (IV) catheter line in a suitable vein, such as the antecubital vein. Ensure the patency of the line with a saline flush.[14]

Radiopharmaceutical Handling and Dose Calculation

-

Safety Precautions: this compound F 18 is a radioactive drug and must be handled by qualified personnel with appropriate safety measures to minimize radiation exposure. Use waterproof gloves and effective radiation shielding, including syringe shields, during preparation and administration.[6][15]

-

Visual Inspection: Before administration, visually inspect the this compound F 18 solution. It should be a clear, colorless solution. Do not use if it contains particulate matter or is discolored.[7][11]

-

Dose Calculation: Calculate the necessary volume to administer based on the radioactivity concentration at the time of calibration and the recommended dose.[7][11] The solution may be diluted with 0.9% Sodium Chloride Injection, USP.[7][14]

-

Dose Verification: Assay the dose in a suitable dose calibrator before administration.[14]

Administration Protocol

-

Dosage: Administer the recommended dose of 333 MBq (9 mCi), within the acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi), as a single bolus intravenous injection.[7][8][9]

-

Saline Flush: Immediately follow the this compound F 18 injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[6][7][14]

PET/CT Imaging Protocol

-

Uptake Phase: Allow for an uptake period of approximately 60 minutes after the injection.[6][7]

-

Patient Voiding: Instruct the patient to void their bladder immediately before positioning for the PET scan to enhance image quality.[6][14]

-

Patient Positioning: Position the patient supine on the PET/CT scanner with their arms raised above their head to minimize artifacts.[6][14]

-

Image Acquisition:

-

Begin the PET scan approximately 60 minutes after the injection. Starting the scan more than 90 minutes after injection may negatively impact imaging performance.[6][7]

-

Acquire images from the mid-thigh to the vertex of the skull.[6][14]

-

A low-dose, non-contrast enhanced CT scan is typically acquired for attenuation correction and anatomical localization.[14]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound F 18 administration and imaging workflow.